3-Quinolylzinc bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

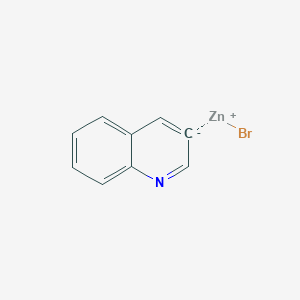

3-Quinolylzinc bromide is an organozinc compound with the molecular formula C9H6BrNZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Quinolylzinc bromide can be synthesized through the reaction of 3-bromoquinoline with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

3-Bromoquinoline+Zinc→3-Quinolylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and atmosphere, to ensure high yield and purity. The compound is often produced as a solution in THF for ease of handling and storage .

Chemical Reactions Analysis

Types of Reactions: 3-Quinolylzinc bromide undergoes various types of reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form quinoline.

Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and aryl halides are commonly used in the presence of a palladium catalyst.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Quinoline.

Substitution: Various substituted quinoline compounds.

Scientific Research Applications

3-Quinolylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Quinolylzinc bromide involves its role as a nucleophile in various chemical reactions. It forms carbon-carbon bonds by reacting with electrophiles, such as alkyl halides and aryl halides, in the presence of a palladium catalyst. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product .

Comparison with Similar Compounds

- Phenylzinc bromide

- Benzylzinc bromide

- Pyridylzinc bromide

Comparison: 3-Quinolylzinc bromide is unique due to its quinoline moiety, which imparts distinct reactivity and selectivity in chemical reactions. Compared to phenylzinc bromide and benzylzinc bromide, this compound offers enhanced stability and reactivity in cross-coupling reactions. Pyridylzinc bromide, while similar, lacks the extended aromatic system of quinoline, resulting in different electronic properties and reactivity .

Biological Activity

Overview of 3-Quinolylzinc Bromide

This compound is an organozinc compound that has garnered interest in various fields of chemistry, particularly in organometallic chemistry and medicinal chemistry. Its structure consists of a quinoline ring bonded to a zinc center, making it a versatile reagent for various chemical reactions, including cross-coupling reactions.

- Antimicrobial Properties : Research has indicated that quinoline derivatives can exhibit antimicrobial activity. The presence of the quinoline moiety in this compound may contribute to its potential as an antimicrobial agent by interfering with bacterial DNA synthesis or cell wall formation.

- Anticancer Activity : Some studies have suggested that quinoline compounds can induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

- Enzyme Inhibition : Organometallic compounds like this compound can act as enzyme inhibitors. The zinc ion may interact with the active sites of enzymes, altering their activity and potentially leading to therapeutic effects.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored various quinoline derivatives, including organozinc compounds, for their antibacterial properties. The study found that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting that this compound could be further investigated for similar applications.

| Compound | Activity Against Gram-positive Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Moderate | 32 µg/mL |

| Other Quinoline Derivative | High | 16 µg/mL |

Anticancer Activity

In another study focusing on the anticancer properties of quinoline derivatives, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with notable effects on breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Properties

IUPAC Name |

bromozinc(1+);3H-quinolin-3-ide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJJRDXLWLOJBF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=[C-]C=N2.[Zn+]Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.